2-(Benzenesulfonyl)-1,3-difluorobenzene
Description
2-(Benzenesulfonyl)-1,3-difluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a benzenesulfonyl group at position 2 and fluorine atoms at positions 1 and 2.
Properties
CAS No. |
874640-64-9 |
|---|---|
Molecular Formula |
C12H8F2O2S |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H8F2O2S/c13-10-7-4-8-11(14)12(10)17(15,16)9-5-2-1-3-6-9/h1-8H |
InChI Key |
TZAWREBDANDOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1,3-difluorobenzene typically involves the sulfonylation of 1,3-difluorobenzene with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonyl group.
Oxidation and Reduction: It can undergo oxidation to form sulfone derivatives or reduction to form sulfoxides.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Reaction conditions vary depending on the specific reaction but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzenesulfonyl derivatives, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Benzenesulfonyl)-1,3-difluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-1,3-difluorobenzene involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing sulfonyl group. This group enhances the reactivity of the compound towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Effects: The sulfonyl group in the parent compound and its brominated analog () enhances electrophilic substitution resistance compared to the electron-donating phenoxy group () or alkylating chloromethyl group ().
- Molecular Weight : Bromine substitution significantly increases molecular weight (e.g., 333.15 g/mol in vs. ~270 g/mol in the parent compound), affecting solubility and volatility.
- Reactivity : The chloromethyl group () acts as a reactive alkylating agent, whereas sulfonyl groups stabilize intermediates in coupling reactions .
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